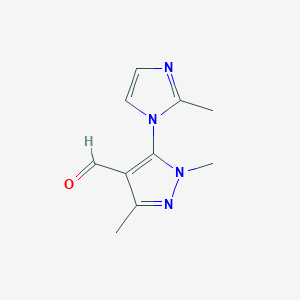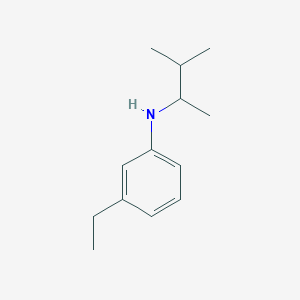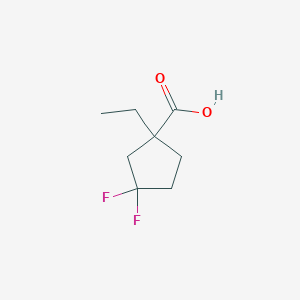amine](/img/structure/B15271304.png)
[1-(3,4-Difluorophenyl)ethyl](propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)ethylamine: is an organic compound with the molecular formula C11H15F2N It is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to an isopropylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorophenyl)ethylamine typically involves the reaction of 3,4-difluorophenylacetonitrile with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(3,4-Difluorophenyl)ethylamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization. Quality control measures are implemented to ensure that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-(3,4-Difluorophenyl)ethylamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the difluorophenyl group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(3,4-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: The compound is studied for its potential biological activity. It may interact with biological targets, making it a candidate for drug development or biochemical research.
Medicine: In medicine, 1-(3,4-Difluorophenyl)ethylamine is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Difluorophenyl)ethylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins.
Comparación Con Compuestos Similares
1-(3,4-Dichlorophenyl)ethylamine: Similar structure but with chlorine atoms instead of fluorine.
1-(3,4-Dimethylphenyl)ethylamine: Similar structure but with methyl groups instead of fluorine.
1-(3,4-Difluorophenyl)ethylamine: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness: The presence of fluorine atoms in 1-(3,4-Difluorophenyl)ethylamine imparts unique chemical properties, such as increased electronegativity and stability
Propiedades
Fórmula molecular |
C11H15F2N |
|---|---|
Peso molecular |
199.24 g/mol |
Nombre IUPAC |
N-[1-(3,4-difluorophenyl)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H15F2N/c1-7(2)14-8(3)9-4-5-10(12)11(13)6-9/h4-8,14H,1-3H3 |
Clave InChI |
PIJDDINTVHSYKA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(C)C1=CC(=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15271227.png)

![3-(Difluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B15271231.png)







![2-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B15271318.png)

amine](/img/structure/B15271337.png)
